2-bromo-N-(4-fluorophenyl)-3-methylbutanamide
Description
2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide is a halogenated amide compound characterized by a brominated butanamide backbone substituted with a 4-fluorophenyl group and a methyl branch at the 3-position. For instance, the presence of fluorine in the aromatic ring is known to enhance electronic effects, influencing reactivity and biological interactions . The bromine atom at the 2-position likely contributes to steric and electronic modulation, impacting binding affinities or metabolic stability. Similar compounds, such as 2-bromo-N-(4-cyanophenyl)-3-methylbutanamide (C₁₂H₁₃BrN₂O, MW 281.15), share structural motifs but differ in substituent electronegativity, suggesting divergent physicochemical and pharmacological profiles .
Properties
IUPAC Name |
2-bromo-N-(4-fluorophenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-7(2)10(12)11(15)14-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWCPOGUFSNUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-3-Methylbutanoyl Chloride
The precursor 2-bromo-3-methylbutanoyl chloride is synthesized via bromination of 3-methylbutanoic acid using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C. This method, adapted from analogous brominations, achieves >90% conversion, with the acyl chloride isolated via distillation under reduced pressure.
Amidation with 4-Fluoroaniline
The acyl chloride is reacted with 4-fluoroaniline in tetrahydrofuran (THF) or DCM, using triethylamine (NEt₃) as a base to neutralize HCl. Reaction conditions (Table 1) are optimized to mitigate side reactions such as N-alkylation.
Table 1: Optimization of Amidation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | NEt₃ | 25 | 12 | 78 |
| DCM | DMAP | 0–5 | 24 | 85 |
| Toluene | EtN(i-Pr)₂ | 30 | 8 | 72 |
Data from patent methodologies and solvent screening indicate that DCM with catalytic DMAP at low temperatures maximizes yield by reducing esterification side products. Post-reaction workup involves aqueous extraction and recrystallization from ethanol/water (1:3), yielding a white solid with ≥95% purity.
Method 2: Bromination of N-(4-Fluorophenyl)-3-Methylbutanamide
Synthesis of N-(4-Fluorophenyl)-3-Methylbutanamide
This intermediate is prepared by reacting 3-methylbutanoyl chloride with 4-fluoroaniline in MTBE at 20°C for 6 hours. The crude product is purified via column chromatography (hexane:ethyl acetate, 4:1), achieving 88% yield.
Regioselective Bromination
Bromination at the α-position is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid at 40°C (Table 2). This method, derived from fluoroacetanilide bromination protocols, minimizes di-bromination through controlled oxidant addition.
Table 2: Bromination Efficiency Under Varied Conditions
| HBr Equiv | H₂O₂ Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.2 | 1.5 | 30 | 4 | 65 |
| 1.5 | 2.0 | 40 | 3 | 82 |
| 2.0 | 3.0 | 50 | 2 | 74 |
Optimal conditions (1.5 equiv HBr, 2.0 equiv H₂O₂, 40°C) afford 82% yield, with <5% di-brominated byproduct. The reaction mixture is quenched with sodium bicarbonate, extracted into ethyl acetate, and dried over MgSO₄ before crystallization.
Industrial-Scale Production Considerations
Scalability analyses highlight Method 1 as preferable for continuous manufacturing due to shorter reaction times and easier purification. Key industrial adaptations include:
- Flow Chemistry : Utilizing microreactors for exothermic bromination steps to enhance heat dissipation.
- Solvent Recovery : Implementing distillation systems to reclaim THF and DCM, reducing costs by 30–40%.
- Quality Control : In-line FTIR monitoring to track acyl chloride formation and minimize over-bromination.
Spectroscopic Characterization
Critical analytical data for this compound include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (t, J = 8.4 Hz, 2H, Ar-H), 3.21 (q, J = 6.8 Hz, 1H, CHBr), 2.89 (s, 3H, N-CH₃), 1.95 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.8 Hz, 6H, 2×CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 580 cm⁻¹ (C-Br).
Comparative Analysis of Methods
Method 1 offers higher regioselectivity and simpler purification but requires handling moisture-sensitive acyl chlorides. Method 2 avoids acyl chlorides but demands precise bromination control. Economic evaluations favor Method 1 for large-scale production due to lower reagent costs and higher throughput.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-fluorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various chemical reactions, including:
- Amide Formation: The compound can be synthesized through bromination followed by amide formation, making it a versatile building block for further chemical transformations.
- Organic Reactions: It is employed in reactions such as nucleophilic substitutions and coupling reactions to create diverse chemical entities.
Synthetic Routes:
The synthesis typically involves the reaction of 4-fluoroaniline with 2-bromobutyryl chloride in the presence of a base like triethylamine under anhydrous conditions. The reaction conditions can be optimized for yield and purity.
Biological Research
Potential Biological Activity:
Research indicates that this compound exhibits potential biological activity, particularly in the following areas:
- Antimicrobial Properties: Preliminary studies suggest that the compound may have antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.
- Anticancer Activity: There is ongoing research into its efficacy against various cancer cell lines, with some studies suggesting that it may inhibit tumor growth through specific molecular interactions.
Mechanism of Action:
The precise mechanism of action is not fully understood; however, it is believed that the bromine and fluorine atoms enhance its binding affinity to specific biological targets such as enzymes or receptors. This interaction could modulate their activity, potentially leading to therapeutic effects .
Pharmaceutical Development
Drug Discovery:
The unique structural features of this compound make it a candidate for drug development. Its potential as a pharmaceutical agent is being explored in various therapeutic areas, including:
- Neurological Disorders: The compound's ability to interact with ion channels may position it as a candidate for treating conditions related to neuronal excitability.
- Targeted Therapies: Its specificity in binding to certain molecular targets could lead to the development of drugs with fewer side effects compared to traditional therapies .
Industrial Applications
Material Science:
In industrial settings, this compound is used in developing new materials and chemical processes. Its role as a reagent in organic synthesis allows for the creation of novel compounds with desirable properties for applications in various industries.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide
| Compound Name | Molecular Formula | Substituent Differences | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| 2-Bromo-N-(4-fluorophenyl)acetamide | C₈H₈BrFNO | Acetamide backbone (shorter chain) | 215.06 | Intermediate in organic synthesis |
| 2-Bromo-N-(4-cyanophenyl)-3-methylbutanamide | C₁₂H₁₃BrN₂O | 4-Cyanophenyl vs. 4-fluorophenyl | 281.15 | Potential pharmacophore exploration |
| N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide | C₁₇H₁₈BrNO | Bromo-methylphenyl group; phenyl chain | 332.23 | Unspecified (structural studies) |
| 2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide | C₁₃H₁₇BrN₂O₂ | 3-Acetamidophenyl substituent | 313.19 | Pharmaceutical intermediate |
Substituent Analysis :
- Fluorine vs. This difference may influence solubility and receptor binding.
Table 2: Comparative Physicochemical Data
| Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) | Bioactivity Notes |
|---|---|---|---|---|
| This compound | Not reported | Low (organic solvents) | ~2.8 | Limited data; inferred from analogs |
| 2-Bromo-N-(4-fluorophenyl)acetamide | 120–122 (crystalline) | Soluble in DMSO | 1.9 | Used in peptide coupling reactions |
| 2-Bromo-N-(3-acetamidophenyl)-3-methylbutanamide | Not reported | Moderate (DMF) | ~2.1 | Intermediate in drug discovery |
Key Findings :
- The acetamide analog (C₈H₈BrFNO) exhibits higher solubility in polar aprotic solvents like DMSO due to its shorter carbon chain .
- Fluorinated aromatic systems, as seen in the target compound and 2-(4-fluorophenyl)-3-methyl-1H-indole, often display enhanced metabolic stability and π-π stacking interactions in biological systems .
Research Implications and Gaps
Biological Activity
2-Bromo-N-(4-fluorophenyl)-3-methylbutanamide, also known as BF-3M, is a synthetic compound belonging to the class of amides. Its unique chemical structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research. This article aims to provide a comprehensive overview of the biological activity of BF-3M, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 923121-94-2
- Molecular Formula : C11H13BrFNO
- SMILES Notation : CC(C)C(C(=O)NC1=CC=C(C=C1)F)Br
Anticancer Properties
BF-3M has shown promising results in preclinical studies as an anticancer agent. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells. In vitro studies have demonstrated that BF-3M can induce apoptosis and inhibit cell proliferation through mechanisms involving tubulin destabilization, similar to known anticancer agents like combretastatin A-4 (CA-4) .
Table 1: Cytotoxic Activity of BF-3M in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10–33 | Tubulin polymerization inhibition |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 23–33 | Apoptosis induction |
Anti-inflammatory Effects
BF-3M has been investigated for its anti-inflammatory properties. In animal models, it has demonstrated efficacy in reducing inflammation markers and alleviating pain associated with inflammatory conditions. The compound's ability to modulate inflammatory pathways makes it a candidate for further development as an anti-inflammatory drug .
Antibacterial and Antifungal Activities
In addition to its anticancer and anti-inflammatory effects, BF-3M has exhibited antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of BF-3M is attributed to its interaction with specific molecular targets:
- Tubulin Binding : Similar to other antitumor agents, BF-3M binds to tubulin, disrupting microtubule dynamics which is crucial for cell division.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inflammatory Pathway Modulation : BF-3M influences cytokine production and signaling pathways involved in inflammation.
Case Studies
Several studies highlight the potential of BF-3M in various therapeutic contexts:
- Breast Cancer Study : In a study involving MCF-7 cells, BF-3M was found to significantly reduce cell viability at concentrations comparable to established chemotherapeutics, indicating its potential as an effective treatment option .
- Inflammation Model : Animal models treated with BF-3M showed reduced swelling and pain response compared to controls, supporting its role as an anti-inflammatory agent .
Current Research Directions
Ongoing research is focused on the following areas:
- Optimization of Synthesis : Developing more efficient synthetic routes to improve yield and purity.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
- Therapeutic Applications : Exploring its potential in clinical settings for cancer therapy and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
